molecular formula C10H11NO2 B1625545 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one CAS No. 67902-64-1

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

Cat. No. B1625545
CAS RN: 67902-64-1
M. Wt: 177.2 g/mol
InChI Key: AXJDGSYQCHHCDU-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability under various conditions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, optical activity, etc.


Scientific Research Applications

Antitumor Properties

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one has been identified as a promising anticancer lead. It inhibited tumor growth significantly in mice without showing obvious signs of toxicity. This compound displayed extremely high antiproliferative activity against a panel of human tumor cell lines and disrupted tumor vasculature. Its analogues also represent a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Structural and Electrochemical Studies

Several studies focus on the structural and electrochemical properties of related dihydroisoquinolines. For example, detailed electrochemical probing of a biologically active isoquinoline derivative provided insights into its redox mechanism, which is crucial for understanding the biochemical action of these compounds (Shah et al., 2013). Another study reported on the crystal structure of a related compound, contributing to the understanding of its molecular configuration and potential interactions (Zhu et al., 2011).

Synthesis and Chemical Analysis

Research has also been conducted on the synthesis and chemical analysis of compounds related to 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one. These studies are essential for developing new synthetic routes and understanding the chemical behavior of these compounds (Melzer, Felber & Bracher, 2018).

Potential for Pharmaceutical Applications

Several derivatives of dihydroisoquinolines have been investigated for their potential use in pharmaceutical applications. For instance, studies on melatonin receptor analogues and α1-adrenoceptor antagonists show the diverse therapeutic potential of these compounds (Faust et al., 2000), (Xi et al., 2010).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.


Future Directions

This involves predicting or suggesting future research directions, potential applications, or improvements in synthesis methods for the compound.


Please consult a professional chemist or a reliable source for accurate and detailed information. It’s also important to note that working with chemicals should always be done under the guidance of a trained professional and in a controlled environment following all safety protocols.


properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJDGSYQCHHCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548631
Record name 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

CAS RN

67902-64-1
Record name 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Shah, A Ullah, A Rauf, Z Rehman… - Journal of The …, 2013 - iopscience.iop.org
The detailed electrochemistry of a biologically active isoquinoline, 2-benzoyl-7-methoxy-2, 3-dihydroisoquinoline-4 (1H)-one (IQN) was carried out in different pH media with the …
Number of citations: 14 iopscience.iop.org

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